6-Bromoquinoline-2-carbaldehyde

Übersicht

Beschreibung

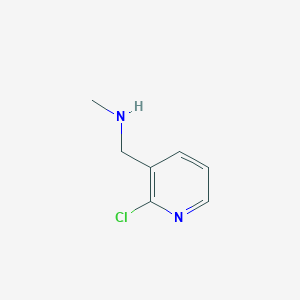

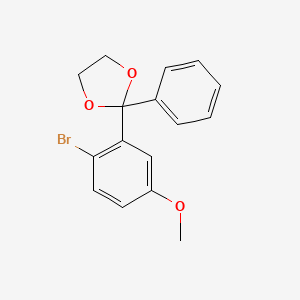

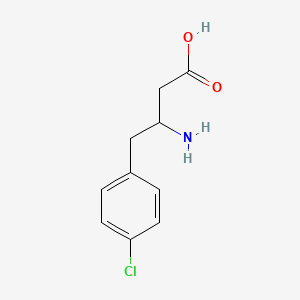

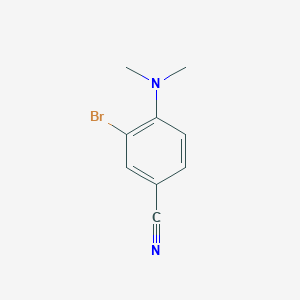

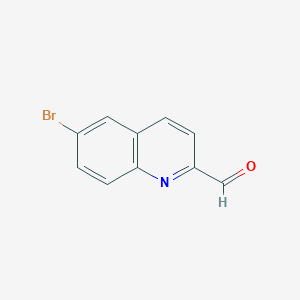

6-Bromoquinoline-2-carbaldehyde is a compound that belongs to the quinoline family of organic compounds. It has a molecular weight of 236.06 g/mol .

Synthesis Analysis

Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Various methods of synthesis have been specified over the last few decades . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis

The molecular formula of 6-Bromoquinoline-2-carbaldehyde is C10H6BrNO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis

6-Bromoquinoline-2-carbaldehyde is a white or colorless to yellow powder to lump to clear liquid . It has a melting point of 19 °C and a boiling point of 116 °C/6 mmHg . Its specific gravity is 1.55 (20/20) and refractive index is 1.66 .Wissenschaftliche Forschungsanwendungen

Building Block in Supramolecular Chemistry

6-Bromoquinoline-2-carbaldehyde is used as a building block in supramolecular chemistry . Supramolecular chemistry is a branch of chemistry that focuses on the chemical systems made up of a discrete number of assembled molecular subunits or components. The compound’s unique structure makes it an ideal candidate for creating complex structures.

Ligand for Transition Metal Catalysts

This compound also serves as a ligand for transition metal catalysts . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The ligands may assist in the reaction process, increase the reaction rate, or help stabilize the metal catalyst.

Luminescent Complexes

6-Bromoquinoline-2-carbaldehyde is used in the creation of luminescent complexes . These are compounds that emit light upon excitation. Luminescent complexes have a wide range of applications, including in lighting, displays, sensors, and biological imaging.

Pharmaceutical Intermediate

The compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients. They play a crucial role in the synthesis of various types of drugs.

Fine Chemical

6-Bromoquinoline-2-carbaldehyde is classified as a fine chemical . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.

Vibrational Spectra Studies

The structure and vibrational spectra of 6-Bromoquinoline-2-carbaldehyde were investigated in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr and Xe matrices . This kind of study helps in understanding the molecular structure and interactions of the compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOCWJMSBFLQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593213 | |

| Record name | 6-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoquinoline-2-carbaldehyde | |

CAS RN |

98948-91-5 | |

| Record name | 6-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.